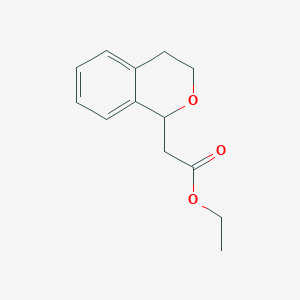
Ethyl 2-(isochroman-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(isochroman-1-yl)acetate is a chemical compound with the molecular formula C13H16O3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of isochroman derivatives has been explored in several studies . The oxa-Pictet–Spengler reaction is one of the most straightforward and modular ways to construct the isochroman motif . This reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . Another method involves the use of [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(isochroman-1-yl)acetate consists of 13 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 220.26 g/mol .
Applications De Recherche Scientifique
Marine Fungus Derived Compounds
Research conducted on the marine fungus Penicillium sp. has led to the identification of new compounds related to Ethyl 2-(isochroman-1-yl)acetate. This exploration contributes to the understanding of marine fungal chemistry and potential pharmaceutical applications (Wu et al., 2010).
Synthesis and Conversion Studies
Studies on the synthesis of related compounds, like Ethyl 2-(N-Methylformate-1,4,5,6-tetrahydropyridin-2-yl) Acetate, highlight the intricacies of chemical synthesis and potential applications in medicinal chemistry (Karamé et al., 2011).
Chemical Structure and Binding Interactions
The chemical structure and DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl) acetate have been investigated, indicating potential applications in pharmaceutical research and drug design (Iqbal et al., 2019).
Mass Spectral Analysis
Research on mass spectra of related compounds, such as ethyl formate, provides insights into the behavior of these molecules under specific conditions, useful in analytical chemistry (Liu et al., 2009).
Intramolecular Reactions
The formation of compounds like Ethyl 2-(1-phenylpiperidin-2-yl) acetate through intramolecular reactions reveals the dynamics of chemical bonding and has implications in organic synthesis (Ramos et al., 2011).
Adamantane Derivatives Study
Research into adamantane derivatives, including ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate, shows the scope of structural analysis and potential in drug development (Al-Wahaibi et al., 2018).
Antimicrobial Activity of Derivatives
Studies on the synthesis of new derivatives, like Ethyl 2-(1H-pyrazol-1-yl)acetate, and their antimicrobial properties suggest applications in developing new antibacterial agents (Asif et al., 2021).
Reactivity with Nucleophilic Reagents
Investigations into the reactivity of isochroman derivatives with various nucleophilic reagents expand our understanding of chemical reactivity and potential synthetic applications (Yamato et al., 1980).
Corrosion Inhibition Studies
Research on the efficacy of quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, as corrosion inhibitors, shows applications in industrial chemistry (Zarrouk et al., 2014).
Potential Drug Leads
Discovery of nonpeptide agonists like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one indicates the relevance of these compounds in drug discovery and pharmacology (Croston et al., 2002).
Safety And Hazards
Ethyl 2-(isochroman-1-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
Esters and their derivatives, including Ethyl 2-(isochroman-1-yl)acetate, are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Recent progress in photocatalytic synthesis of ester derivatives and reaction mechanisms has been highlighted in several studies .
Propriétés
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-12-11-6-4-3-5-10(11)7-8-16-12/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCSEPMUDFZOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isochroman-1-yl)acetate | |
CAS RN |
170856-55-0 | |
| Record name | ethyl 3,4-dihydro-1H-2-benzopyran-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

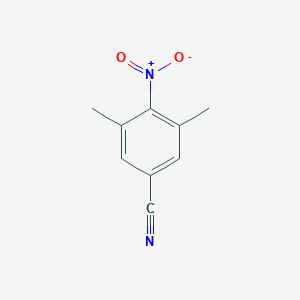
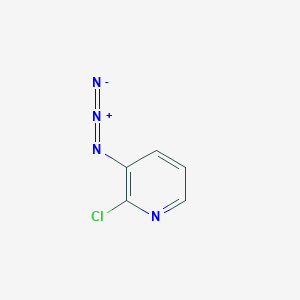
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)
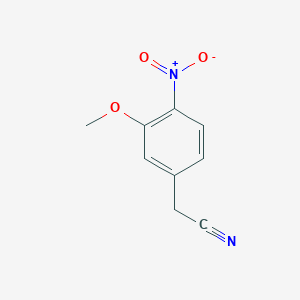
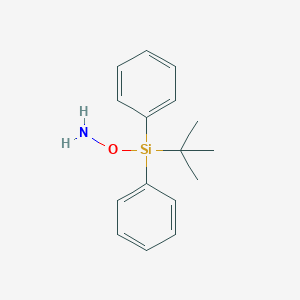
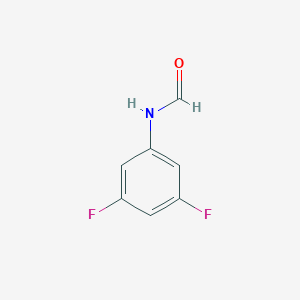
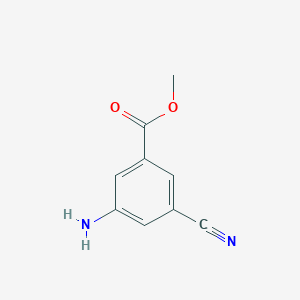
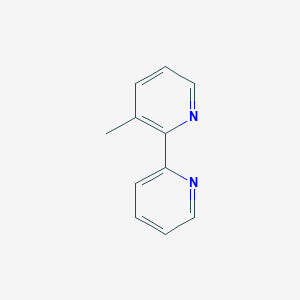
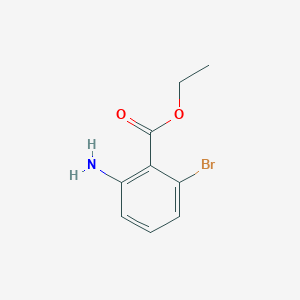
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
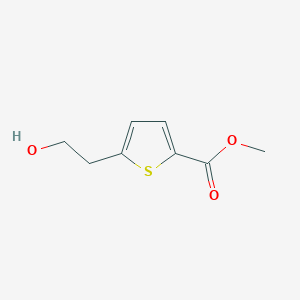
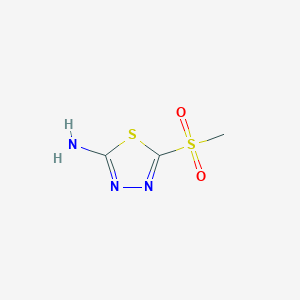
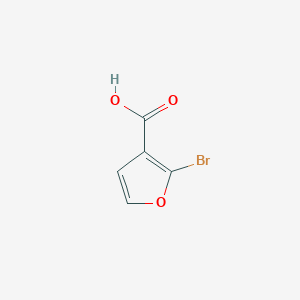
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)